molecular formula C8H17NO2 B15334963 7-Aminooctanoic acid

7-Aminooctanoic acid

Cat. No.: B15334963
M. Wt: 159.23 g/mol
InChI Key: KMEQXYJELYYJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminooctanoic acid (C₈H₁₇NO₂) is an 8-carbon straight-chain carboxylic acid with an amino group (-NH₂) at the seventh carbon position. It is a non-proteinogenic amino acid and has garnered attention for its role as an inhibitor of 7-keto-8-aminopelargonic acid synthase (KAPAS), a critical enzyme in the biotin biosynthesis pathway in plants and microorganisms . By disrupting this pathway, 7-aminooctanoic acid exhibits herbicidal properties, making it a candidate for agricultural applications . Its molecular weight is approximately 159.23 g/mol, and its structure allows it to mimic intermediates in biotin metabolism, leading to competitive enzyme inhibition .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

7-aminooctanoic acid

InChI

InChI=1S/C8H17NO2/c1-7(9)5-3-2-4-6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11)

InChI Key

KMEQXYJELYYJGF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Aminooctanoic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the amino acid .

Industrial Production Methods: Industrial production of amino acids, including 7-aminooctanoic acid, often involves the reaction of halogenated carboxylic acid esters with a metal cyanate in the presence of an alcohol, followed by acidic saponification of the urethane carbonic acid formed . This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Aminooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

7-Aminooctanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-aminooctanoic acid involves its incorporation into peptides and other molecules, where it can enhance their hydrophobicity and biological activity. The amino group allows for direct conjugation to peptides, improving their antimicrobial properties . The molecular targets and pathways involved include interactions with bacterial cell membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 7-aminooctanoic acid and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Biological Activity Applications
7-Aminooctanoic acid C₈H₁₇NO₂ 159.23 Amino, carboxylic acid KAPAS inhibition, herbicidal activity Agriculture, biotin research
7-Aminoheptanoic acid C₇H₁₅NO₂ 145.20 Amino, carboxylic acid Potential enzyme inhibition Biochemical studies
Methyl 7-aminoheptanoate HCl C₈H₁₈ClNO₂ 195.69 Ester, amino, HCl salt Enhanced solubility for delivery Drug formulation research
7-Methyloctanoic acid C₉H₁₈O₂ 158.24 Branched carboxylic acid Surfactant, lubricant Cosmetics, industrial uses
N-Fmoc-8-Aminooctanoic acid C₂₃H₂₅NO₄ 379.45 Fmoc-protected amino Peptide synthesis Pharmaceutical chemistry
2.3. Physicochemical Properties
  • Solubility: 7-Aminooctanoic acid and 7-aminoheptanoic acid are polar due to their amino and carboxylic acid groups, favoring aqueous solubility. Methyl 7-aminoheptanoate HCl is more lipophilic, enhancing cellular uptake . N-Fmoc-8-Aminooctanoic acid is highly hydrophobic, suited for organic-phase synthesis .
  • Thermal Stability: Branched-chain compounds like 7-methyloctanoic acid exhibit lower melting points than straight-chain analogs due to reduced molecular packing efficiency .
2.4. Research Findings
  • Herbicidal Efficacy: 7-Aminooctanoic acid completely inhibited Arabidopsis thaliana seed germination at concentrations >63 µM and caused plant death at 125 g·ha⁻¹ in foliar treatments .
  • Enzyme Inhibition: In vitro assays showed 7-aminooctanoic acid derivatives (e.g., 6,7-diaminooctanoic acid) had IC₅₀ values ~20 µM against KAPAS, indicating potent inhibition . Shorter-chain analogs may require higher concentrations for similar effects.

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